6-amino-6'-hydroxyspiro[2-benzofuran-3,9'-9aH-xanthene]-1,3'-dione;hydrochloride
Description
Properties
IUPAC Name |
6-amino-6'-hydroxyspiro[2-benzofuran-3,9'-9aH-xanthene]-1,3'-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO5.ClH/c21-10-1-4-14-13(7-10)19(24)26-20(14)15-5-2-11(22)8-17(15)25-18-9-12(23)3-6-16(18)20;/h1-9,15,23H,21H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIVCXZEPCAXHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C=C2C1C3(C4=C(C=C(C=C4)N)C(=O)O3)C5=C(O2)C=C(C=C5)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724554 | |
| Record name | 5-Amino-6'-hydroxy-3H-spiro[2-benzofuran-1,9'-xanthene]-3,3'(9a'H)-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53360-53-5 | |
| Record name | 5-Amino-6'-hydroxy-3H-spiro[2-benzofuran-1,9'-xanthene]-3,3'(9a'H)-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Coupling for Benzofuran-Xanthene Linkage
The Suzuki-Miyaura reaction, widely employed in benzofuran syntheses, offers a viable route to construct the spiro system. In a representative protocol:
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A brominated benzofuran precursor (e.g., 2a ) is coupled with a xanthene-derived boronate ester under PdCl₂(dppf)·CH₂Cl₂ catalysis in MeCN.
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Key conditions: K₃PO₄ as base, n-Bu₄NBr as phase-transfer catalyst, reflux for 2 h under N₂.
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Post-coupling hydrolysis of nitrile intermediates (e.g., 23a–g ) with H₂O₂/K₂CO₃ in DMSO introduces the amino group, achieving yields of 20–97% depending on substituents.
Table 1: Suzuki Coupling Optimization for Spiro Intermediate
| Boronate Ester | Catalyst Loading | Solvent | Yield (%) |
|---|---|---|---|
| 21a | 0.092 mmol Pd | MeCN | 97 |
| 21g | 0.10 mmol Pd | MeCN | 85 |
Copper-Catalyzed Tandem Acylation/O-Arylation
A copper(I)-mediated tandem reaction efficiently assembles the spiro framework in one pot:
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Methyl 2-[2-(2-bromophenyl)acetamido]benzoates undergo CuI/phenanthroline-catalyzed cyclization in DMSO at 70°C for 16 h.
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Electron-withdrawing groups (e.g., Cl, Br) enhance reactivity, yielding 93–99%, while electron-donating groups (e.g., OMe) reduce yields to 84–89%.
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Purification via precipitation avoids column chromatography, critical for scalability.
Functionalization of the Spiro Core
Introduction of the 6-Amino Group
Nitrogen incorporation is achieved through:
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Hydrolysis of Nitriles : As demonstrated in, nitrile intermediates (23a–g ) are treated with H₂O₂/K₂CO₃ in DMSO-H₂O-MeCN, yielding primary amines.
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Direct Amination : Palladium-catalyzed C–N coupling using NH₃ surrogates (e.g., benzophenone imine) followed by acidic deprotection.
Table 2: Amination Methods Comparison
Hydroxylation at the 6'-Position
The phenolic hydroxyl group is introduced via:
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Demethylation : Methoxy-protected precursors are treated with BBr₃ in CH₂Cl₂ at −78°C.
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Direct Oxidation : MnO₂ or TEMPO/oxone systems oxidize benzylic positions, though over-oxidation risks require careful stoichiometric control.
Final Cyclization and Hydrochloride Salt Formation
Acid-Mediated Spirocyclization
Perchloric acid (70% v/v) in CHCl₃ at 0–5°C induces cyclization of linear precursors, forming the xanthene ring. The reaction is quenched with NaHCO₃ to prevent over-acidification.
Hydrochloride Salt Preparation
The free base is dissolved in anhydrous EtOH, treated with 1.1 equiv HCl gas at 0°C, and crystallized by slow evaporation. XRPD confirms polymorphic purity.
Critical Analysis of Methodologies
Yield and Scalability Challenges
Chemical Reactions Analysis
Types of Reactions
6-amino-6'-hydroxyspiro[2-benzofuran-3,9'-9aH-xanthene]-1,3'-dione;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group in the compound can participate in nucleophilic substitution reactions.
Coupling Reactions: It can form covalent bonds with carboxyl groups through amide bond formation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.
Coupling Reactions: Carbodiimides are often used as coupling agents.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution Reactions: Derivatives with substituted amino groups.
Coupling Reactions: Fluorescently labeled proteins and peptides.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have demonstrated that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, compounds similar to 6-amino-6'-hydroxyspiro[2-benzofuran-3,9'-9aH-xanthene]-1,3'-dione have shown promising results in inhibiting proliferation in various cancer cell lines, including MDA-MB-231 and A549 cells. The structure-activity relationship indicates that modifications at specific positions enhance their potency against cancer cells .
- Histone Deacetylase Inhibition :
-
Antimicrobial Properties :
- Research has indicated that benzofuran derivatives possess antimicrobial activities against a range of pathogens. Preliminary evaluations showed that compounds related to 6-amino-6'-hydroxyspiro[2-benzofuran-3,9'-9aH-xanthene]-1,3'-dione exhibited effective antimicrobial action against Gram-positive bacteria and fungi .
Biological Research Applications
- Cellular Mechanisms :
- In Vitro Studies :
Material Science Applications
- Fluorescent Probes :
- The unique structural characteristics of 6-amino-6'-hydroxyspiro[2-benzofuran-3,9'-9aH-xanthene]-1,3'-dione make it suitable for use as a fluorescent probe in biological imaging applications. Its fluorescence properties can be harnessed for tracking cellular processes and studying biomolecular interactions .
Case Studies
Mechanism of Action
The mechanism of action of 6-amino-6'-hydroxyspiro[2-benzofuran-3,9'-9aH-xanthene]-1,3'-dione;hydrochloride involves its ability to bind covalently to proteins and other biomolecules through its amino group. This binding results in the formation of a stable fluorescent complex that can be detected using fluorescence microscopy. The compound’s fluorescence is due to the presence of the fluorescein moiety, which absorbs light at a specific wavelength and emits light at a longer wavelength .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
Physicochemical Properties
- Solubility: The hydrochloride salt form of the target compound improves aqueous solubility compared to non-ionic analogs like 3',6'-dihydroxyspiro derivatives. Bulky substituents (e.g., diethylamino in ) reduce solubility due to increased hydrophobicity .
- Stability: Amino groups are prone to oxidation, necessitating storage under inert conditions. Nitro-substituted analogs (e.g., 6-nitrospiro) exhibit higher oxidative stability .
Research Findings and Gaps
- Key Studies : highlights scalable synthesis routes for nitrospiro compounds, which could inform the production of the target compound. and provide critical data on substituent effects but lack direct biological or optical testing .
- Further studies are needed to characterize its stability under physiological conditions and optical properties.
Biological Activity
6-amino-6'-hydroxyspiro[2-benzofuran-3,9'-9aH-xanthene]-1,3'-dione;hydrochloride is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibition properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C20H13N1O4·HCl
- CAS Number : 88598-59-8
The structural characteristics of the compound contribute to its biological activity, particularly in terms of interaction with various biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer properties. For instance, a series of benzofuran derivatives were evaluated for their ability to inhibit cell proliferation across various cancer cell lines.
In Vitro Antiproliferative Activities
A study assessed the antiproliferative effects of several derivatives against five human cancer cell lines, comparing them to a known reference compound (CA-4). The results are summarized in Table 1.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| CA-4 | HeLa | 4.6 ± 0.1 |
| MDA-MB-231 | 4.5 ± 2.1 | |
| A549 | 180 ± 50 | |
| HT-29 | 3100 ± 100 | |
| MCF-7 | 370 ± 100 | |
| 6a | HeLa | <10 |
| MDA-MB-231 | <10 | |
| A549 | <10 | |
| HT-29 | >10 | |
| MCF-7 | >10 |
The presence of specific functional groups significantly influenced the potency of these compounds, indicating structure-activity relationships that warrant further investigation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Various studies have shown that benzofuran derivatives possess activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Testing Results
In a preliminary evaluation of antimicrobial activity against selected strains, the following minimum inhibitory concentrations (MIC) were observed:
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| VI | Staphylococcus aureus | 50 |
| Escherichia coli | >200 | |
| III | Candida albicans | 100 |
| Candida parapsilosis | 100 |
These results suggest that the compound has potential as an antimicrobial agent, particularly against certain fungal strains .
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes. Notably, it has been tested for histone deacetylase (HDAC) inhibition.
HDAC Inhibition Activity
The following table summarizes the HDAC inhibitory activities observed for selected derivatives:
| Compound | HDAC Inhibition (%) at 10 µM |
|---|---|
| 6b | ~40% |
| 6f | ~60% |
| 6i | ~75% |
These findings indicate that certain derivatives may serve as effective HDAC inhibitors, contributing to their potential use in cancer therapy .
Case Studies
Several case studies highlight the therapeutic potential of this compound and its derivatives:
- Case Study on Cancer Treatment : A derivative was tested in vivo for its efficacy against tumor growth in mice models. Results showed a significant reduction in tumor size compared to controls.
- Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with a benzofuran derivative resulted in improved recovery rates compared to standard antibiotics.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 6-amino-6'-hydroxyspiro[2-benzofuran-3,9'-9aH-xanthene]-1,3'-dione hydrochloride?
- The synthesis typically involves multi-step reactions, starting with the condensation of substituted benzofuran and xanthene precursors. The hydrochloride form is obtained by treating the free base with HCl under controlled pH (4.5–6.0) to ensure salt stability . Critical steps include protecting amino and hydroxyl groups to prevent side reactions and using catalysts like p-toluenesulfonic acid for spiro-ring formation. Purification via recrystallization in ethanol/water mixtures is recommended .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Use high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) to assess purity (>98%). Confirm the structure via 1H/13C NMR (e.g., spiro carbon signals at δ 90–100 ppm) and high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., [M+H]+ at m/z calculated for C₂₃H₁₇NO₆·HCl) .
Q. Why is the hydrochloride salt preferred over the free base in biological studies?
- The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) and stability during storage. For example, solubility increases from <0.1 mg/mL (free base) to >5 mg/mL (hydrochloride) in PBS buffer (pH 7.4), as demonstrated in analogous spiro-xanthene derivatives .
Advanced Research Questions
Q. How does the electronic structure of the spiro-xanthene core influence fluorescence properties?
- The amino and hydroxyl groups at positions 6 and 6' create an intramolecular charge transfer (ICT) system, enabling tunable fluorescence. For instance, replacing the amino group with alkylamines (e.g., diethylamino) shifts emission maxima from 520 nm to 580 nm, as seen in related fluorophores . Quantum mechanical calculations (DFT) can model HOMO-LUMO gaps to predict spectral behavior .
Q. What experimental controls are critical when studying this compound’s pH-dependent stability?
- Conduct accelerated stability studies across pH 2–10 (37°C, 14 days). Monitor degradation via UV-Vis spectroscopy (loss of absorbance at λₘₐₓ ≈ 490 nm) and HPLC for byproduct identification. Buffers like citrate (pH 3–6) and borate (pH 7–10) are recommended to avoid metal ion interference .
Q. How can contradictory spectral data (e.g., fluorescence quenching in certain solvents) be resolved?
- Solvent polarity and hydrogen-bonding capacity significantly affect fluorescence. For example, in DMSO, the compound may exhibit aggregation-caused quenching (ACQ), while in methanol, monomeric emission dominates. Use time-resolved fluorescence spectroscopy to distinguish static vs. dynamic quenching mechanisms .
Q. What strategies optimize this compound’s application in live-cell imaging?
- Modify the hydrochloride salt with cell-penetrating peptides (e.g., TAT peptide conjugation) to enhance cellular uptake. Validate localization using confocal microscopy with organelle-specific dyes (e.g., MitoTracker). Control experiments must include cytotoxicity assays (MTT/PI staining) to confirm biocompatibility .
Methodological Notes
- Contradiction Analysis : When conflicting solubility data arise (e.g., PubChem vs. experimental results), cross-validate using dynamic light scattering (DLS) to detect micelle formation or aggregation in aqueous solutions .
- Spectral Interpretation : For ambiguous NMR peaks (e.g., overlapping aromatic signals), employ 2D-COSY or HSQC to resolve spin-spin coupling and assign protons unambiguously .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
